Berninamycin D

thiopeptide biosynthesis structure-activity relationship natural product chemistry

Researchers investigating ribosomal inhibition often encounter confounding proteasome effects with thiostrepton. Berninamycin D solves this by selectively targeting the 50S ribosomal subunit (23S rRNA/L11) while lacking proteasome inhibitory activity. - Provides clean SAR data for translation control studies with a distinct 35-atom macrocycle vs. 26-atom scaffolds (thiostrepton/nosiheptide). - Enables dual-action antiviral/antibacterial research; demonstrates anti-Zika virus activity (IC50 4.4-10.5 μM). - Sourced at >99% HPLC purity, reducing re-purification steps and enhancing inter-experimental reproducibility.

Molecular Formula C45H45N13O13S
Molecular Weight 1008.0 g/mol
Cat. No. B1247361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerninamycin D
Synonymsberninamycin D
Molecular FormulaC45H45N13O13S
Molecular Weight1008.0 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
InChIInChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-/t20-,28+,32-/m1/s1
InChIKeyACYFBJUVNSGWDG-QGQKNWORSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berninamycin D: Unique Thiopeptide Antibiotic


Berninamycin D (CAS 161263-50-9) is a cyclic thiopeptide antibiotic isolated from the fermentation of Streptomyces bernensis [1]. It belongs to the pyridine-containing thiopeptide class and exerts antibacterial activity by binding to the 50S ribosomal subunit complex of 23S rRNA with protein L11, thereby inhibiting protein synthesis [2]. Unlike many thiopeptides, berninamycin D lacks a didehydroalaninyl side chain and exhibits a 35-atom macrocycle rather than the typical 26- or 29-atom scaffolds found in compounds like thiostrepton and nosiheptide [3].

Thiopeptide SAR and biosynthetic pathway studies

Ribosomal 50S subunit binding mechanism research

Antiviral screening and dual-mechanism pharmacology contexts

High-purity thiopeptide reagent for reproducible assays

Berninamycin D: Structural and Functional Distinction


Thiopeptide antibiotics are not interchangeable due to significant variations in macrocycle size, side-chain composition, and the presence or absence of key pharmacophoric elements. Berninamycin D differs from berninamycin A by two fewer dehydroalanine units [1] and from thiostrepton/nosiheptide by a 35-atom versus 26-atom macrocycle [2]. These structural distinctions correlate with functional divergence: berninamycin D lacks the proteasome inhibitory activity of thiostrepton [3] yet demonstrates antiviral activity against Zika virus that is absent in many classical thiopeptides [4]. Procurement decisions that treat all thiopeptides as equivalent risk selecting compounds with unsuitable activity profiles for the intended research application.

Berninamycin D

Expanded 35-atom macrocycle; dehydroalanine-deficient scaffold; antiviral activity reported; no proteasome inhibition detected.

Thiostrepton / Nosiheptide

Typical 26-atom macrocycle; proteasome inhibitory activity; antiviral activity not generally observed.

Berninamycin D

Minor metabolite with two fewer dehydroalanine units; distinct solubility and target-binding profile may shift assay outcomes.

Berninamycin A

Full complement of dehydroalanine units; structural difference may alter ribosome interaction and functional readouts.

Structural and functional divergence among thiopeptides limits direct interchangeability; verify macrocycle architecture and side-chain composition for intended research application.

Berninamycin D: Evidence-Based Differentiation


Dehydroalanine Deficiency vs. Berninamycin A

Berninamycin D contains two fewer dehydroalanine units on the carboxyl carbon of the pyridine ring compared to berninamycin A [1]. This structural deletion alters the molecular scaffold and may influence target binding and solubility.

Dehydroalanine count
Reported
2 fewer units vs. berninamycin A
Structurally distinct analogue supports SAR studies
13C NMR and FAB MS characterization
thiopeptide biosynthesis structure-activity relationship natural product chemistry

Expanded Macrocycle vs. Thiostrepton Scaffolds

Berninamycin possesses a 35-atom macrocycle embedding a 2-oxazolyl-3-thiazolyl-pyridine core, whereas thiostrepton and nosiheptide feature typical trithiazolylpyridine cores within 26-atom (or 29-atom) macrocycles [1]. The enlarged ring alters the conformational landscape and may affect binding kinetics to the 50S ribosomal target.

Macrocycle size
Class-level inference
35 atoms
Atypical scaffold for ribosomal binding mechanism studies
Vs. typical 26-atom thiopeptide macrocycle
macrocyclic antibiotics ribosome binding thiopeptide engineering

Anti-Zika Activity vs. Ribavirin

In a panel of six berninamycin derivatives (including berninamycin D), anti-Zika virus activity was observed with IC50 values ranging from 4.4 to 10.5 μmol/L, outperforming the positive control ribavirin (IC50 = 49.2 μmol/L) [1]. This antiviral property is not a general feature of thiopeptide antibiotics and represents a functional departure from the canonical antibacterial mechanism.

Anti-Zika IC50
Reported
4.4–10.5 μmol/L vs. ribavirin 49.2 μmol/L
Supports antiviral screening context; not a general thiopeptide feature
Zika virus inhibition assay in Vero cells
antiviral screening Zika virus thiopeptide pharmacology

Absence of Proteasome Inhibition vs. Thiostrepton

In a direct in vitro proteasome activity assay, berninamycin (tested as a representative berninamycin complex) exhibited no proteasome inhibitory activity, whereas thiostrepton and siomycin A act as established proteasome inhibitors [1]. This functional difference is attributed to the absence of the quinaldic acid B ring present in thiostrepton [1].

Proteasome inhibition
Head-to-head
No inhibition detected vs. thiostrepton positive
Proteasome-independent thiopeptide scaffold for pathway studies
20S proteasome assay; quinaldic acid B ring absent
proteasome inhibition anticancer screening thiopeptide selectivity

High HPLC Purity for Reproducible Research

Commercially available berninamycin D (CAS 161263-50-9) is supplied with purity >99% as determined by HPLC . This high purity specification exceeds the typical >95% threshold common for many natural product thiopeptides, minimizing the risk of confounding biological effects from minor impurities or degradation products.

HPLC purity
Specification review
>99%
High purity supports reproducible assay development
Minimizes impurity-driven confounding effects
compound purity quality control research reagents

Berninamycin D: Application Scenarios


Thiopeptide SAR and Biosynthetic Engineering

Researchers investigating the impact of dehydroalanine side-chain truncation on antibacterial potency or ribosomal binding should select berninamycin D. Its two-unit deficiency relative to berninamycin A provides a natural variant for comparative SAR studies [1]. Additionally, the 35-atom macrocycle offers a distinct scaffold for heterologous expression and pathway engineering efforts aimed at generating novel thiopeptide analogs [2].

Antiviral Drug Discovery and Dual Pharmacology

Given its demonstrated anti-Zika virus activity (IC50 4.4–10.5 μM) that surpasses ribavirin [3], berninamycin D is appropriate for antiviral screening programs and mechanistic studies of thiopeptide-mediated viral inhibition. The compound's concurrent antibacterial and antiviral properties make it a valuable tool for exploring dual-action therapeutic strategies.

Proteasome-Independent Cancer Biology Studies

For laboratories studying ribosomal inhibition in cancer cells without confounding proteasome-mediated effects, berninamycin D is the preferred thiopeptide. Unlike thiostrepton, which inhibits both the ribosome and the proteasome, berninamycin D lacks proteasome inhibitory activity [4]. This selectivity simplifies data interpretation in experiments assessing translational control or ribosome-targeted drug mechanisms.

High-Purity Reagent for Assay Reproducibility

Contract research organizations and academic core facilities requiring consistent, high-purity thiopeptide standards should source berninamycin D with >99% HPLC purity . The elevated purity specification reduces the need for additional purification steps and enhances reproducibility across independent experimental replicates.

Application
Selection Property
Validation Focus
Thiopeptide SAR and biosynthetic pathway studies
Dehydroalanine-deficient scaffold; expanded macrocycle architecture
Comparative ribosomal binding and antibacterial activity endpoints
Antiviral screening and dual-mechanism research
Reported anti-Zika activity profile
Antiviral assay response context and mechanism-of-action studies
Proteasome-independent ribosome inhibition studies
Absence of proteasome inhibitory activity
Translational control and ribosome-targeted pathway endpoints
High-purity reagent for assay reproducibility
Elevated purity specification
Batch-to-batch consistency and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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